Kasugamycin

Catalog No.
S005675
CAS No.
6980-18-3
M.F
C14H25N3O9
M. Wt
379.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kasugamycin

CAS Number

6980-18-3

Product Name

Kasugamycin

IUPAC Name

2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid

Molecular Formula

C14H25N3O9

Molecular Weight

379.36 g/mol

InChI

InChI=1S/C14H25N3O9/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24)/t3-,4+,5+,6?,7+,8+,9-,10+,11?,14-/m1/s1

InChI Key

PVTHJAPFENJVNC-UQTMRZPGSA-N

SMILES

Array

solubility

In water, 1X10+6 mg/L at 25 °C /Miscible/ (est)

Synonyms

3-O-(2-amino-4((carboxyiminomethyl)amino)-2,3,4,6-tetradeoxy-alpha-D-arabino-hexopyranosyl)-D-chiroinositol, kasugamycin, kasugamycin hydrochloride, kasugamycin monohydrochloride, kasugamycin, phosphate salt, kasugamycin, sulfate salt

Canonical SMILES

CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.Cl

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N.Cl

The exact mass of the compound Kasugamycin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1x10+6 mg/l at 25 °c /miscible/ (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Supplementary Records. It belongs to the ontological category of amino cyclitol glycoside in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Bactericides, Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Kasugamycin (CAS 6980-18-3) is a specialized aminoglycoside bactericide and translation inhibitor distinguished by its unique zwitterionic structure and high-fidelity mechanism of action [1]. Unlike broad-spectrum aminoglycosides, it selectively targets the 30S ribosomal subunit to block translation initiation without inducing genetic misreading [2]. Commercially, it is valued for its exceptional aqueous solubility (228 g/L at 25°C), robust thermal stability during formulation processing, and targeted efficacy against phytopathogenic strains resistant to legacy antibiotics [1]. For industrial and research procurement, Kasugamycin serves as a critical active ingredient in crop protection formulations designed to bypass established resistance networks, and as a precise translation-arrest reagent in advanced biochemical assays [2].

Substituting Kasugamycin with more common aminoglycosides like Streptomycin or Oxytetracycline frequently compromises both application safety and experimental integrity [1]. In agricultural formulations, Streptomycin faces widespread pathogen resistance—often exceeding 35% in field isolates—and induces severe phytotoxic responses, such as russeting, in sensitive crops [1]. In laboratory settings, generic aminoglycosides cause ribosomal misreading, confounding translation assays with mistranslation artifacts [2]. Kasugamycin’s unique binding strictly blocks preinitiation complex formation without misreading, ensuring high-fidelity translation arrest [2]. Furthermore, its distinct chemical stability profile allows it to withstand aggressive formulation processes, such as vacuum distillation and spray drying, where heat-labile alternatives rapidly degrade[3].

Efficacy Against Streptomycin-Resistant Pathogen Strains

Kasugamycin demonstrates potent activity against phytopathogenic bacteria that have developed immunity to standard treatments. In sensitivity assays against Erwinia amylovora, Kasugamycin achieved a mean MIC (≥95% growth inhibition) of 18.5 mg/L [1]. Crucially, it maintained full efficacy against populations where 35% of isolates exhibited high-level resistance to Streptomycin at concentrations exceeding 50 mg/L[1].

Evidence DimensionResistance prevalence and effective MIC
Target Compound DataMean MIC 18.5 mg/L; 100% effective against resistant strains
Comparator Or BaselineStreptomycin (35% of isolates resistant at >50 mg/L)
Quantified DifferenceComplete efficacy retention in Streptomycin-resistant populations
ConditionsIn vitro nutrient agar sensitivity assays

Formulators must select Kasugamycin to ensure product viability in regions where Streptomycin and Oxytetracycline resistance has rendered legacy bactericides ineffective.

High-Fidelity Translation Initiation Inhibition

Unlike typical aminoglycosides that bind the decoding center and induce error-prone protein synthesis, Kasugamycin strictly inhibits the 30S initiation complex. In mistranslation reporter assays, the addition of 25 µg/mL Kasugamycin successfully decreased mistranslation rates [1]. In contrast, Streptomycin actively induces misreading, and elongation inhibitors like Chloramphenicol fail to reduce mistranslation artifacts[1].

Evidence DimensionMistranslation rate modulation
Target Compound Data25 µg/mL decreases mistranslation rates
Comparator Or BaselineStreptomycin (Induces misreading / increases mistranslation)
Quantified DifferenceDivergent functional outcomes (reduction vs. induction of translation errors)
ConditionsIn vitro cell-free mistranslation reporter system

Researchers requiring precise translation arrest without the introduction of confounding misfolded proteins must procure Kasugamycin over standard aminoglycosides.

High-Temperature and pH Stability for Aggressive Processing

Kasugamycin exhibits exceptional robustness under thermal and pH stress, facilitating aggressive industrial concentration methods. When heated as an aqueous solution to 60°C for 1 hour, Kasugamycin retains 99.0% of its activity at pH 5.0, and 100% activity at pH 7.0 and 9.0 [1]. Furthermore, it shows zero degradation after 6 hours in 0.1 N HCl at room temperature, outperforming many heat-labile antibiotics [1].

Evidence DimensionActive compound recovery post-stress
Target Compound Data100% recovery at pH 7.0/9.0 at 60°C; 100% in 0.1 N HCl
Comparator Or BaselineHeat-labile antibiotic baseline (Significant degradation under equivalent thermal/acidic stress)
Quantified DifferenceNear-total preservation of activity under formulation stress conditions
ConditionsAqueous solution subjected to 60°C for 1 hour; 0.1 N HCl for 6 hours

The exceptional stability profile allows manufacturers to utilize cost-effective, high-heat drying and distillation processes without sacrificing API yield.

Ultra-High Aqueous Solubility for Concentrated Formulations

The physicochemical properties of Kasugamycin make it highly suitable for concentrated liquid agricultural formulations. It boasts an aqueous solubility of 228 g/L at 25°C [1]. As a zwitterionic compound, its solubility and soil-sorption behavior are highly tunable; it acts as a strongly sorbing cation at pH < 3.23 and a highly mobile anion at elevated pH, allowing precise formulation optimization [1].

Evidence DimensionAqueous solubility limit
Target Compound Data228 g/L at 25°C
Comparator Or BaselineStandard low-solubility agricultural fungicides (e.g., Mancozeb, <10 mg/L)
Quantified DifferenceOrders of magnitude higher solubility
ConditionsStandard temperature (25°C) in aqueous media

The high solubility limit enables the production of highly concentrated, stable liquid suspension concentrates without the risk of precipitation.

Resistance-Breaking Agricultural Bactericides

Directly leveraging its efficacy against Streptomycin-resistant Erwinia amylovora and Magnaporthe oryzae, Kasugamycin is the active ingredient of choice for next-generation crop protection formulations [1]. It is particularly suited for high-value, russet-sensitive crops where copper-based or generic aminoglycoside treatments cause phytotoxicity or fail due to resistance [1].

High-Fidelity Ribosomal Research and Translation Assays

Because it uniquely inhibits the 30S preinitiation complex without inducing genetic misreading, Kasugamycin is an essential reagent for structural biology and biochemical research [2]. It is utilized in cell-free translation systems to trap ribosomes in the initiation phase without generating confounding mistranslated protein artifacts[2].

High-Concentration Liquid Formulation Manufacturing

Capitalizing on its ultra-high aqueous solubility (228 g/L) and robust thermal stability (100% retention at 60°C, pH 7.0), Kasugamycin is ideal for industrial-scale agrochemical manufacturing [3]. Formulators can employ aggressive vacuum distillation and spray-drying techniques to produce stable, high-concentration soluble liquids without API degradation[3].

XLogP3

-6.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

379.15907938 Da

Monoisotopic Mass

379.15907938 Da

Heavy Atom Count

26

LogP

log Kow = -5.75 (est)

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

203 °C (dec)

UNII

O957UYB9DY

Related CAS

101651-86-9 (unspecified phosphate salt)
11030-24-3 (unspecified sulfate salt)
19408-46-9 (mono-hydrochloride)
78822-08-9 (sulfate salt)
6980-18-3 (Parent)

Therapeutic Uses

Kasugamycin ... is active against Pseudomonas, Erwinia, Xanthomonas and Corynebacterium bacterial species.
Based on the remarkable low toxicity of kasugamycin, it was tested and proven to be effective against Pseudomonas aeruginosa urinary infections in humans.

Mechanism of Action

In cell-free systems, kasugamycin inhibited protein synthesis in Pyricularia oryzae and Pseudomonas fluorescens markedly but much less so in rat liver preparation. The antibiotic was shown to interfere with aminoacyl-tRNA binding to the 30-S ribosomal subunit of Escherichia coli ... Kasugamycin is inhibitory to P. oryzae in acidic (pH = 5) but not in neutral media.
... Kasugamycin affects translational accuracy in vitro. The drug decreases the incorporation of histidine relative to alanine into the coat protein of phage MS2, the gene of which is devoid of histidine codons. The read-through of the MS2 coat cistron is suppressed by the antibiotic. ... The effects of kasugamycin take place at concentrations that do not inhibit coat protein biosynthesis. Kasugamycin-resistant mutants (ksgA) lacking dimethylation of two adjacent adenosines in 16 S ribosomal RNA, show an increased leakiness of nonsense and frameshift mutants (in the absence of antibiotic).

Vapor Pressure

<1.3X10-4 mm Hg at 25 °C

Other CAS

11030-24-3
6980-18-3
19408-46-9

Absorption Distribution and Excretion

When a rabbit was sc injected with ... /100 mg/kg/ of kasugamycin, the fungicide disappeared from the blood within 8 hr, and 96% of the injected material was excreted into urine in 8 hr after injection; kasugamycin concn in the urine was highest (43 mg/mL) after 45 min.
Oral admin of 100 mg/kg kasugamycin to mice indicated rapid absorption and 43 to 68% excretion with urine in 6 hr.
On im injection of 1.0g kasugamycin into humans, about 63% of the fungicide was excreted unchanged with urine in 8 hr.
In the rat metabolism study, the mean radioactivity recovery 168 hours after exposure ranged from 91 to 97%, with the majority of the dose recovered within 48 hours in the feces (81.9-93.9%) and urine (1.26-3.07%). The maximum concentration found in the plasma of both males and females occurred approximately one hour after the administration of a single low or high dose. Between one and six hours after a single low or high dose, more kasugamycin accumulated in the kidneys, urinary bladder, and lymph nodes than in the blood, but after 168 hours, little or no kasugamycin was found in these tissues. The absorption and metabolism of kasugamycin in rats was limited (less than 5% of the dose) and was not affected by sex, dose level, or duration of dosing. The parent compound was the major component identified in the urine, feces, liver, kidney, and plasma. Minor amounts (less than 1% of the dose) of the metabolite kasuganobiosamine were identified in urine, liver, kidney, and plasma, but none was detected in the feces. Elimination occurred primarily in the feces (88 to 95%), suggesting low absorption; kasugamycin was not excreted in the bile (enterohepatic circulation did not occur).

Metabolism Metabolites

In the tomato metabolism study, the metabolite profile was similar for tomato fruit and foliage. ... The major metabolic pathway of kasugamycin in plants involves conjugation of the parent compound, conversion to kasugamycinic acid, and subsequent conjugation of kasugamycinic acid. Conversion of kasugamycin to 2-N-acetyl kasugamycin and kasuganobiosamine was thought to be a minor metabolic route. Parent compound (kasugamycin per se) was the major identified component in all samples from all harvest intervals.
In the rat metabolism study, the mean radioactivity recovery 168 hours after exposure ranged from 91 to 97%, with the majority of the dose recovered within 48 hours in the feces (81.9-93.9%) and urine (1.26-3.07%). ... The absorption and metabolism of kasugamycin in rats was limited (less than 5% of the dose) and was not affected by sex, dose level, or duration of dosing. The parent compound was the major component identified in the urine, feces, liver, kidney, and plasma. Minor amounts (less than 1% of the dose) of the metabolite kasuganobiosamine were identified in urine, liver, kidney, and plasma, but none was detected in the feces.

Associated Chemicals

Kasugamycin monohydrochloride;19408-46-9

Wikipedia

Kasugamycin

Use Classification

Agrochemicals -> Pesticides

Methods of Manufacturing

Kasugamycin is made by the fermentation of S. kasugaensis and is extracted from the fermentation broth with strongly acid ion-exchange resins.

General Manufacturing Information

Kasugamycin HCl hydrate is more stable than the free base and does not deteriorate upon storage at 50 °C for 10 days. It tolerates weak acids, decomposes slowly at a pH of 7, and decomposes faster within weeks in alkaline soln at ambient temp.
Kasugamycin ... is an aminoglycoside antibiotic produced by Streptomyces kasugaenesis.
... Has largely been replaced by more modern compounds but remains important in some countries because of its low price.
Not registered, import tolerance established
Kasugamycin is not registered in the U.S., however, tolerances were established to cover residues on imported tomatoes and peppers from Mexico where the registrant is seeking to register Kasumin 2L, a liquid formulation comprised of 2% kasugamycin (by weight) as the active ingredient (ai), for use on rice, potato, pepper, and tomato in Mexico.

Analytic Laboratory Methods

Product analysis by cup assay with Pseudomonas fluorescens (NIHJ B-254). Residues determined by cup assay with Pyricularia oryzae (P2)

Dates

Last modified: 07-15-2023

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